

Comparative study of Disperse Red 86 and azobased red disperse dyes

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A Comparative Analysis of Disperse Red 86 and Azo-Based Red Disperse Dyes for Synthetic Fibers

This guide provides a detailed comparison between Disperse Red 86, an anthraquinone-based dye, and a selection of common azo-based red disperse dyes. The focus is on their performance characteristics, particularly on polyester, supported by quantitative fastness data and standardized experimental protocols. This document is intended for researchers and professionals in the fields of materials science, textiles, and dye chemistry.

Introduction to Disperse Dyes: Anthraquinone vs. Azo Structures

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate. They are applied as a fine aqueous dispersion and diffuse into the fiber structure under high temperature and pressure. The two most significant chemical classes within disperse dyes are the azo and anthraquinone types, which together account for a vast majority of the market.

 Azo Dyes: Characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This class is known for its versatility, cost-effectiveness, and high color strength (high molar extinction coefficients). The color gamut is extensive, though achieving bright blue and green shades can be challenging.



Anthraquinone Dyes: Based on the 9,10-anthraquinone skeleton. These dyes are renowned
for their exceptional brightness, particularly in the red, violet, and blue shades, and generally
exhibit very good light fastness. However, they tend to have lower color strength compared
to azo dyes, making them relatively more expensive for achieving deep shades.

Caption: Classification of major disperse dye chemical structures.

Dye Profiles and Performance Data

The performance of a dye is primarily evaluated by its fastness properties, which measure its resistance to various environmental factors. The most critical of these are fastness to washing, light, and sublimation (dry heat).

Disperse Red 86 (Anthraquinone Type)

Disperse Red 86 is an anthraquinone dye that produces a brilliant blue-toned pink or red shade.[1] It is widely used for dyeing polyester and its blends, as well as acetate and polyamide fibers.[1]

C.I. Name: Disperse Red 86

• C.I. Number: 62175

CAS Number: 81-68-5 / 12223-43-7

Chemical Class: Anthraquinone

Molecular Formula: C22H18N2O5S

Selected Azo-Based Red Disperse Dyes

For this comparison, three representative monoazo red dyes known for their application on polyester have been selected: Disperse Red 1, Disperse Red 73, and Disperse Red 167.

• C.I. Name: Disperse Red 1

C.I. Number: 11110

o CAS Number: 2872-52-8



Chemical Class: Monoazo[2]

Molecular Formula: C16H18N4O3[2]

C.I. Name: Disperse Red 73

o C.I. Number: 11116

CAS Number: 16889-10-4[3]

Chemical Class: Monoazo[3]

Molecular Formula: C18H16N6O2[3]

C.I. Name: Disperse Red 167

o C.I. Number: 11338

o CAS Number: 61968-52-3 / 26850-12-4

Chemical Class: Monoazo[4]

Molecular Formula: C23H26ClN5O7[4]

Quantitative Performance Comparison

The following table summarizes the fastness properties of Disperse Red 86 and the selected azo dyes on polyester fabric. Ratings are based on standard gray scales (1-5 for wash/sublimation, 1-8 for light), where a higher number indicates better fastness.



Property	Test Standard	Disperse Red 86	Disperse Red 1	Disperse Red 73	Disperse Red 167
Light Fastness	ISO 105-B02 / AATCC 16.3	7[1]	Moderate- Good ¹	6[5]	7-8[6][7]
Wash Fastness (Color Change)	ISO 105-C06 / AATCC 61	4-5[1]	Good	5[5]	5[6]
Sublimation Fastness (180°C)	ISO 105-P01 / AATCC 117	4-5[1]	Low- Moderate	3-4[8]	5[6]

¹Specific numerical data for Disperse Red 1 is less consistently published; however, literature suggests its light fastness is generally moderate to good but lower than high-performance anthraquinone or specialized azo dyes.[9]

Experimental Protocols

Accurate and reproducible evaluation of dye performance relies on standardized testing methodologies. Below are the detailed protocols for the key fastness tests cited in this guide.

Caption: General experimental workflow for dye fastness testing.

Colorfastness to Laundering (Based on ISO 105-C06 / AATCC 61)

This test evaluates the resistance of a textile's color to repeated home or commercial laundering.

- Apparatus: Launderometer, stainless steel containers (canisters), and stainless steel balls.
- Specimen Preparation: A textile specimen (e.g., 10x4 cm) is sewn together with a multifiber adjacent fabric of the same size.[1] The multifiber fabric contains strips of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool) to evaluate color staining.



Procedure:

- Prepare a detergent solution (e.g., 4 g/L ECE reference detergent) in grade 3 water.
 Sodium perborate may be added for tests simulating bleaching.[10]
- Place the composite specimen, the required volume of detergent solution (e.g., 150 mL),
 and a specified number of steel balls (e.g., 10) into a stainless steel canister.[2][10]
- Seal the canisters and place them in the launderometer.
- Operate the machine for a specified time and temperature (e.g., 45 minutes at 49°C for AATCC 61 Test 2A).[11][12]
- After the cycle, remove the specimens, rinse them thoroughly with deionized water, and dry them in air at a temperature not exceeding 60°C.[11]
- Evaluation: The change in color of the test specimen and the degree of staining on each fiber of the multifiber fabric are assessed by comparing them to the original fabric under standard lighting using the Gray Scale for Color Change and the Gray Scale for Staining, respectively. Ratings are from 1 (poor) to 5 (excellent).[13]

Colorfastness to Light (Based on ISO 105-B02 / AATCC 16.3)

This method assesses a material's resistance to fading from exposure to an artificial light source that simulates natural sunlight.

- Apparatus: Xenon-arc lamp test chamber equipped with appropriate light filters (simulating sunlight through window glass), a black panel thermometer, and controls for humidity.[14][15]
- Reference Materials: Blue Wool Standards (ISO uses a 1-8 scale; AATCC uses an L2-L9 scale). These are a series of blue wool fabrics with known, progressively higher lightfastness.[16][17]
- Procedure:



- Mount the test specimens in holders, partially covering each with an opaque mask to create an unexposed area for comparison.[18]
- Place the mounted specimens and a set of Blue Wool Standards into the xenon-arc chamber.
- Expose the specimens and standards simultaneously to the light source under controlled conditions of temperature (e.g., 63°C black panel temperature) and relative humidity.[14]
- The exposure continues until a specified endpoint is reached, often defined by the fading
 of a particular Blue Wool Standard to a specific step on the Gray Scale (e.g., until Blue
 Wool #7 fades to Gray Scale 4).[16]
- Evaluation: The change in color of the exposed portion of the test specimen is compared to the unexposed portion. The lightfastness rating is the number of the Blue Wool Standard that shows a similar amount of fading. The scale is 1 (very poor) to 8 (outstanding).[19]

Colorfastness to Dry Heat / Sublimation (Based on ISO 105-P01 / AATCC 117)

This test determines the resistance of a colorant to migrating or sublimating from the fabric when subjected to dry heat, as in ironing, pleating, or heat-setting processes.

- Apparatus: A heat press or scorch tester with two parallel plates capable of maintaining a
 precise and uniform temperature.[20][21]
- Procedure:
 - Create a composite specimen by placing the dyed fabric sample between two undyed fabrics (typically polyester and/or cotton).
 - Preheat the heating device to the specified test temperature (e.g., 150°C, 180°C, or 210°C).[20]
 - Place the composite specimen in the device and apply a defined pressure (e.g., 4±1 kPa)
 for a specific duration (e.g., 30 seconds).[22][23]



- Remove the specimen and allow it to condition in a standard atmosphere for at least 4 hours.[23]
- Evaluation: Assess the change in color of the original dyed specimen and the staining on the adjacent undyed fabrics using the respective gray scales. The rating is from 1 (poor) to 5 (excellent).[20]

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